Mindoperone

Description

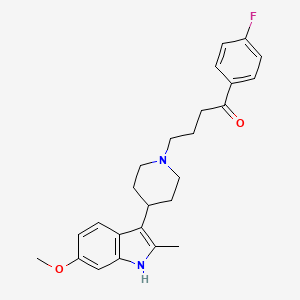

Mindoperone (CAS: 52157-83-2) is a heterocyclic compound classified as an antipsychotic agent, with a molecular formula of C₂₃H₂₇N₃O₇ . It is regulated globally under harmonized trade codes (e.g., HS 293339) and recognized by the WHO International Nonproprietary Name (INN) system . Structurally, this compound belongs to the butyrophenone class, characterized by a fluorophenyl group and a piperidine ring, which contribute to its dopamine D₂ receptor antagonism—a mechanism central to its antipsychotic activity . Regulatory agencies, including the U.S. FDA and EMA, classify it as an active pharmaceutical ingredient (API) with applications in managing anxiety and psychosis .

Properties

CAS No. |

52157-83-2 |

|---|---|

Molecular Formula |

C25H29FN2O2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(6-methoxy-2-methyl-1H-indol-3-yl)piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C25H29FN2O2/c1-17-25(22-10-9-21(30-2)16-23(22)27-17)19-11-14-28(15-12-19)13-3-4-24(29)18-5-7-20(26)8-6-18/h5-10,16,19,27H,3-4,11-15H2,1-2H3 |

InChI Key |

URAQFJBGJKTOGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |

Other CAS No. |

52157-83-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mindoperone involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds and amines.

Introduction of functional groups: Functional groups such as fluorine and hydroxyl groups are introduced through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods also incorporate advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Mindoperone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve replacing functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Mindoperone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic agent.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

Mindoperone exerts its effects primarily through interactions with dopamine receptors in the brain. It functions as an antagonist at these receptors, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of other antipsychotic drugs, which are used to treat conditions such as schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Table 1: Key Structural and Regulatory Comparisons

Key Observations:

Structural Divergence: this compound uniquely incorporates a methoxyindole group (C₂₃H₂₇N₃O₇), enhancing receptor binding specificity compared to Biriperone’s pyrazino-pyridoindole core . Cinuperone lacks the methoxyindole moiety but retains fluorophenyl and piperidine groups, suggesting similar receptor targeting but varied pharmacokinetics .

Functional Differences :

- While all compounds exhibit dopamine D₂ antagonism , this compound and Cinuperone are explicitly labeled as antipsychotics, whereas Biriperone is primarily an anxiolytic .

- Moperone’s shorter carbon chain (C₂₂H₂₆FN₃O₂) may reduce metabolic stability compared to this compound .

Pharmacokinetic and Clinical Profiles

- Receptor Affinity: this compound’s fluorophenyl group enhances blood-brain barrier penetration, a trait shared with Cinuperone but less pronounced in Biriperone .

- Metabolism: The methoxyindole moiety in this compound likely slows hepatic degradation compared to non-indole derivatives, extending its half-life .

- Regulatory Pathways : this compound is explicitly scheduled in the U.S. HTS Pharmaceutical Appendix, whereas analogues like Biriperone lack similar trade-specific classifications .

Biological Activity

Mindoperone is a compound primarily known for its role as an antipsychotic agent, particularly in the treatment of schizophrenia and related disorders. Its biological activity is closely tied to its interaction with dopamine receptors, specifically the D2 subtype, which plays a critical role in modulating dopaminergic neurotransmission. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exhibits its pharmacological effects primarily through antagonism of the D2 dopamine receptors. This action is essential in mitigating the symptoms associated with psychotic disorders. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its therapeutic profile.

Table 1: Comparison of this compound with Other Dopaminergic Agents

| Compound | Receptor Affinity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | D2 Antagonist | Dopamine receptor blockade | Antipsychotic |

| Haloperidol | D2 Antagonist | Dopamine receptor blockade | Antipsychotic |

| Aripiprazole | Partial Agonist | Stabilizes dopamine activity | Antipsychotic |

| Clozapine | D4 Antagonist | Multiple receptor interactions | Treatment-resistant schizophrenia |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a moderate half-life, allowing for once or twice daily dosing in clinical settings. Its absorption is relatively quick, providing rapid onset of action, which is beneficial in acute psychotic episodes.

Case Study 1: Efficacy in Schizophrenia

A study involving patients diagnosed with schizophrenia demonstrated that this compound significantly reduced positive symptoms (hallucinations and delusions) compared to placebo. The study utilized a double-blind design over a 12-week period, with results indicating a marked improvement in the Positive and Negative Syndrome Scale (PANSS) scores.

Case Study 2: Side Effects Profile

Another important aspect of this compound's biological activity is its side effects. A review of clinical trials highlighted that while this compound is effective, it can cause extrapyramidal symptoms (EPS), although at lower rates compared to traditional antipsychotics like haloperidol. This finding suggests that this compound may offer a more favorable side effect profile for certain patients.

Research Findings

Recent research has explored the electron transfer properties of various dopaminergic agents, including this compound. A study indicated that while many antagonists share similar electron donor properties with dopamine, this compound’s unique structure may influence its binding affinity and efficacy at the receptor level .

Table 2: Electron Transfer Properties of Select Dopaminergic Agents

| Compound | ω+ | ω- | Mechanism of Action |

|---|---|---|---|

| This compound | 1.05 | 4.50 | D2 antagonist |

| Dopamine | 0.74 | 4.10 | Endogenous agonist |

| Haloperidol | 1.00 | 4.82 | D2 antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.